molecular formula C22H38O2 B153962 Ethyl dihomo-gamma-linolenate CAS No. 55968-21-3

Ethyl dihomo-gamma-linolenate

Cat. No.: B153962
CAS No.: 55968-21-3
M. Wt: 334.5 g/mol
InChI Key: XJXHWCQMUAZGAN-ORZIMQNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihomo-.gamma.-Linolenic Acid ethyl ester typically involves the esterification of Dihomo-.gamma.-Linolenic Acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction can be represented as follows:

Dihomo-.gamma.-Linolenic Acid+EthanolDihomo-.gamma.-Linolenic Acid ethyl ester+Water\text{Dihomo-.gamma.-Linolenic Acid} + \text{Ethanol} \rightarrow \text{Dihomo-.gamma.-Linolenic Acid ethyl ester} + \text{Water} Dihomo-.gamma.-Linolenic Acid+Ethanol→Dihomo-.gamma.-Linolenic Acid ethyl ester+Water

Industrial Production Methods: In industrial settings, the production of Dihomo-.gamma.-Linolenic Acid ethyl ester involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The product is then purified using distillation or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Lipoxygenases, atmospheric oxygen.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Properties

IUPAC Name

ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8-,12-11-,15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXHWCQMUAZGAN-ORZIMQNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347985
Record name Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55968-21-3
Record name Ethyl dihomo-gamma-linolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055968213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl dihomo-gamma-linolenate
Reactant of Route 2
Reactant of Route 2
Ethyl dihomo-gamma-linolenate
Reactant of Route 3
Reactant of Route 3
Ethyl dihomo-gamma-linolenate
Reactant of Route 4
Reactant of Route 4
Ethyl dihomo-gamma-linolenate
Reactant of Route 5
Ethyl dihomo-gamma-linolenate
Reactant of Route 6
Reactant of Route 6
Ethyl dihomo-gamma-linolenate
Customer
Q & A

Q1: How does the deuterated form of ethyl dihomo-gamma-linolenate, specifically ethyl 8,11,14-eicosatrienoate-19,19,20,20-d4, contribute to research on prostaglandin biosynthesis?

A1: The synthesis of ethyl 8,11,14-eicosatrienoate-19,19,20,20-d4, as described in the research [], provides a valuable tool for studying prostaglandin biosynthesis. The deuterium labeling at specific positions allows researchers to track the incorporation of this fatty acid precursor into various prostaglandin molecules. This can elucidate the metabolic pathways involved and potentially identify enzymes responsible for specific transformations.

Q2: What are the implications of studying the effects of this compound on platelet aggregation?

A2: The research paper [] investigates the impact of this compound on platelet function. Platelet aggregation is a crucial step in blood clot formation. Understanding how this compound influences this process is essential for unraveling its potential roles in cardiovascular health and disease. This research can pave the way for developing novel therapeutic strategies targeting platelet aggregation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.